

2,4,6-Triisopropylbenzenethiol CAS number and molecular weight

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Compound of Interest

Compound Name: 2,4,6-Triisopropylbenzenethiol

Cat. No.: B7880755

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An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,6-triisopropylbenzenethiol**, a sterically hindered thiol of significant interest in organic synthesis and potential therapeutic applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use, and explores its role in modern chemistry.

Core Data Presentation

2,4,6-Triisopropylbenzenethiol, also known as HSTip, is a valuable reagent in organic chemistry, primarily utilized for its unique steric properties. Its bulky isopropyl groups shield the reactive thiol functionality, enabling selective chemical transformations.

Property	Value	Reference
CAS Number	22693-41-0	[1][2]
Molecular Formula	C15H24S	[2][3][4]
Molecular Weight	236.42 g/mol	[2][4]
Density	0.937 ± 0.06 g/cm ³ (Predicted)	[2][3]
Boiling Point	81 °C at 0.2 Torr	[2]
pKa	7.11 ± 0.50 (Predicted)	[2]
Physical Form	Colorless to off-white liquid or solid/semi-solid	[2]
Storage Temperature	2-8°C under an inert atmosphere	[2]

Significance in Chemical Synthesis

The defining feature of **2,4,6-triisopropylbenzenethiol** is the profound steric hindrance imparted by the three isopropyl groups flanking the thiol. This "steric shielding" is instrumental in preventing undesirable side reactions, a crucial aspect of modern synthetic chemistry.[5] For instance, in a visible-light-driven hydrocarboxylation of acrylates, this compound was employed to achieve high chemoselectivity by inhibiting common side reactions like thiol-ene additions and thiocarboxylation.[5] The use of less sterically hindered thiols in the same reaction resulted in significantly poorer selectivity.[5]

This steric bulk can also fundamentally alter or even inhibit expected chemical transformations. The disulfide derivative, bis(2,4,6-triisopropylphenyl) disulfide, demonstrates enhanced stability against premature reduction or oxidation, a property attributed directly to the protective bulk of the triisopropylphenyl groups.[5]

Experimental Protocols

The following is a detailed methodology for a key experiment involving **2,4,6-triisopropylbenzenethiol**.

Synthesis of 2-Fluorothioesters

This protocol details the synthesis of 2-fluorothioesters using **2,4,6-triisopropylbenzenethiol** as a key reactant.

Materials:

- **2,4,6-Triisopropylbenzenethiol**
- 2-Fluoroacetic acid
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Nitrogen (N₂) gas
- Silica gel for flash column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

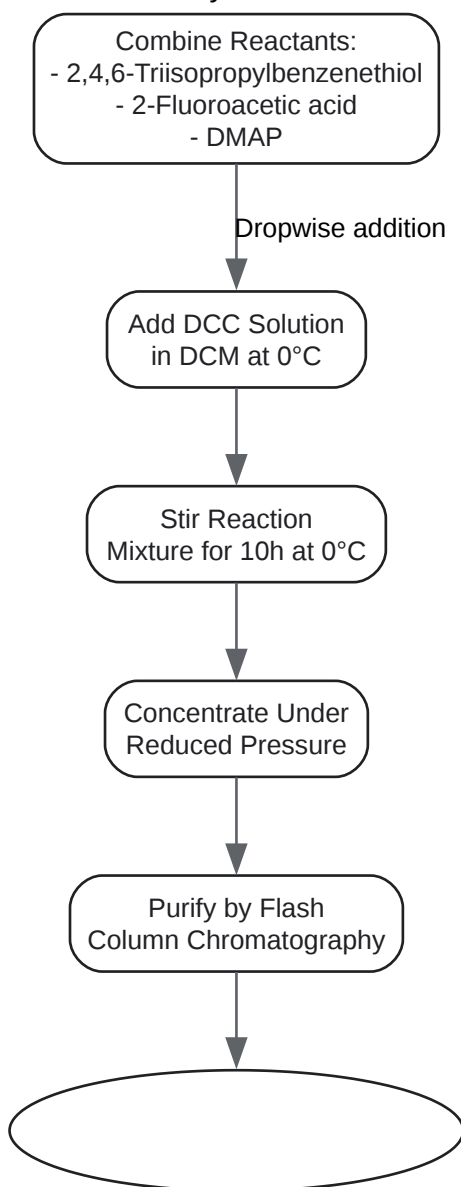
- Under a nitrogen atmosphere, a solution of dicyclohexylcarbodiimide (1.2 mmol) in dichloromethane (10 mL) is added dropwise to a mixture of **2,4,6-triisopropylbenzenethiol** (1.0 mmol), 2-fluoroacetic acid (1.2 mmol), and 4-dimethylaminopyridine (0.2 mmol) at 0°C.
- The reaction mixture is stirred for 10 hours at 0°C.
- The mixture is then concentrated under reduced pressure.
- The resulting residue is purified by flash column chromatography on silica gel using a solvent system of petroleum ether/ethyl acetate (30:1) to yield the corresponding 2-fluorothioester.

Caution: This reaction should be performed in a well-ventilated fume hood due to the highly toxic nature of 2-fluoroacetic acid derivatives.

Visualizing Chemical Processes

To illustrate the logical flow of a synthetic process, the following diagram outlines the key steps in the synthesis of 2-fluorothioesters as described above.

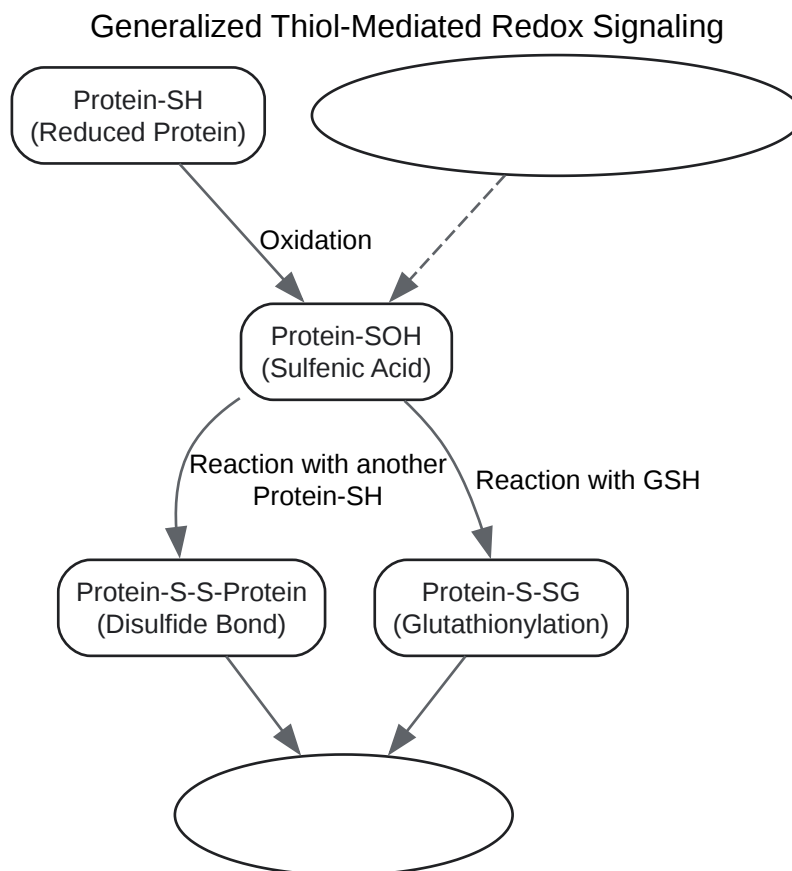
Experimental Workflow: Synthesis of 2-Fluorothioesters



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Caption: Workflow for the synthesis of 2-fluorothioesters.

While **2,4,6-triisopropylbenzenethiol** itself is not directly implicated in major signaling pathways, the thiol group is a critical functional moiety in cellular redox signaling. The following diagram illustrates a generalized mechanism of how protein thiols can be post-translationally modified in response to reactive oxygen species (ROS), a fundamental process in cell biology.



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Caption: Generalized pathway of thiol modification in redox signaling.

Potential Applications in Drug Development

While research is ongoing, derivatives of the 2,4,6-triisopropylbenzene scaffold have shown potential in the development of therapeutics. For example, certain substituted 2,4,6-triisopropylbenzene compounds have been investigated for their use in preparing medicines for

the treatment of diabetes. These compounds have been found to act as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), suggesting a potential therapeutic avenue.

Conclusion

2,4,6-Triisopropylbenzenethiol is a specialized chemical reagent whose utility is defined by its significant steric bulk. This property allows for a high degree of selectivity in a variety of organic reactions, making it a valuable tool for chemists in research and industry. While its direct biological roles are not yet well-defined, the broader family of sterically hindered thiols and related benzene derivatives continues to be an area of active investigation for novel therapeutic agents. This guide provides a foundational understanding of its properties and applications for professionals in the chemical and pharmaceutical sciences.

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